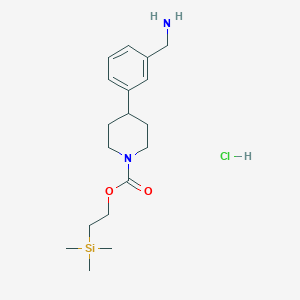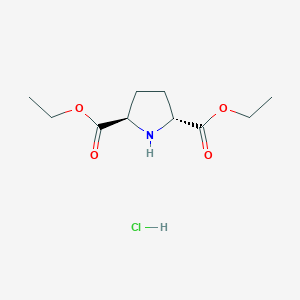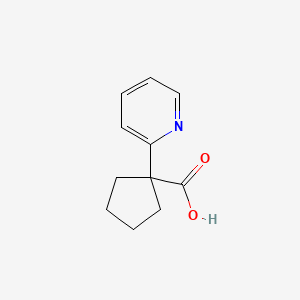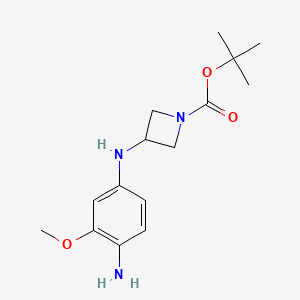![molecular formula C13H21NO4 B1404323 2-((叔丁氧羰基)氨基)螺[3.3]庚烷-2-羧酸 CAS No. 1823863-92-8](/img/structure/B1404323.png)
2-((叔丁氧羰基)氨基)螺[3.3]庚烷-2-羧酸
描述
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is a synthetic organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .
科学研究应用
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is utilized in the design of peptidomimetics and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of potential pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary targets of 2-((Tert-butoxycarbonyl)amino)spiro[3It’s known that sterically constrained amino acids, like this compound, can be much more efficient and selective ligands for various biological targets .
Mode of Action
Sterically constrained compounds are known to interact with their targets in a highly efficient and selective manner due to the pre-organization of functional groups .
Biochemical Pathways
Sterically constrained amino acids are often used in the design of peptidomimetic drugs, which can interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (26934) suggests it may have favorable pharmacokinetic properties .
Result of Action
Sterically constrained compounds are known to display pronounced biological activity due to their efficient and selective interaction with biological targets .
Action Environment
The compound’s storage temperature (room temperature) suggests it has good stability .
生化分析
Biochemical Properties
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound’s rigid structure allows it to act as a selective ligand for certain enzymes and proteins. For example, it has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions are typically characterized by the formation of stable enzyme-substrate complexes, which can influence the enzyme’s activity and specificity .
Cellular Effects
The effects of 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid on various cell types and cellular processes are diverse. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in amino acid transport and metabolism. Additionally, the compound can influence cell signaling pathways by acting as an agonist or antagonist for specific receptors, thereby altering downstream signaling cascades .
Molecular Mechanism
At the molecular level, 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical activity .
Temporal Effects in Laboratory Settings
The temporal effects of 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid in laboratory settings have been studied to assess its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical activity .
Dosage Effects in Animal Models
In animal models, the effects of 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid vary with different dosages. At lower doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disruption of normal cellular functions and induction of oxidative stress. These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound can be metabolized by enzymes such as aminotransferases and decarboxylases, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the mitochondria or endoplasmic reticulum, where it can interact with local biomolecules and modulate their activity. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid typically involves the reaction of spirocyclic intermediates with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the use of spirocyclic diesters, which undergo monohydrolysis, followed by Curtius rearrangement and deprotection of functional groups . The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: preparation of spirocyclic intermediates, protection with Boc groups, and subsequent reactions to yield the final product. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings .
化学反应分析
Types of Reactions
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is often employed to remove the Boc group.
Major Products
The major products formed from these reactions include the free amine derivative of the spirocyclic compound and various substituted derivatives depending on the nucleophile used .
相似化合物的比较
Similar Compounds
2-Azaspiro[3.3]heptane-6-carboxylic acid: This compound is an analogue with a similar spirocyclic structure but different functional groups.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic amino acid with distinct properties and applications.
Uniqueness
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is unique due to its Boc-protected amino group, which allows for selective deprotection and subsequent functionalization. The spirocyclic structure also provides a rigid framework that can enhance the stability and selectivity of the resulting compounds .
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-13(9(15)16)7-12(8-13)5-4-6-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOIGGBKLNBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823863-92-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


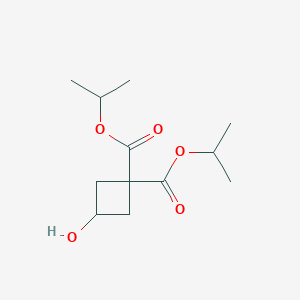
![n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine](/img/structure/B1404244.png)
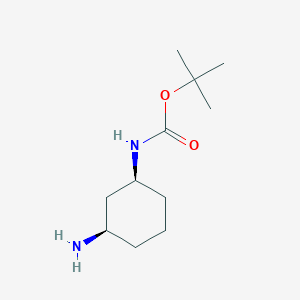



![3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1404251.png)

